

# improving Levovist contrast-to-tissue ratio in ultrasound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Levovist**  
Cat. No.: **B238291**

[Get Quote](#)

## Levovist Ultrasound Contrast Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing **Levovist**, a first-generation ultrasound contrast agent, with a focus on optimizing the contrast-to-tissue ratio in experimental settings.

## Frequently Asked Questions (FAQs)

**Q1:** What is **Levovist** and how does it work as an ultrasound contrast agent?

**Levovist** (Bayer AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with air-filled microbubbles.<sup>[1]</sup> When injected intravenously, these microbubbles act as highly efficient scatterers of ultrasound waves, significantly increasing the echogenicity of blood. This enhancement in signal allows for better visualization of blood flow and tissue perfusion during an ultrasound examination. The microbubbles are transient, and the gas is eliminated from the body.<sup>[1]</sup>

**Q2:** What is the recommended procedure for reconstituting **Levovist**?

Proper reconstitution is critical for optimal performance. While the manufacturer's instructions should always be followed, research has shown that the osmotic pressure of the reconstitution

solution can influence microbubble stability. Studies have indicated that Lactate Ringer's solution or a 5% glucose solution can be suitable for reconstituting **Levovist**, potentially offering better microbubble stability compared to other solutions.

**Q3:** What are the key differences between first-generation contrast agents like **Levovist** and second-generation agents?

The primary difference lies in the gas core and shell composition. **Levovist**, a first-generation agent, contains air, which is more soluble in blood, leading to a shorter duration of enhancement.<sup>[2]</sup> Second-generation agents utilize less soluble gases like perfluorocarbons or sulfur hexafluoride, resulting in more stable microbubbles and a longer diagnostic window.<sup>[2]</sup> Consequently, imaging with **Levovist** often requires intermittent scanning with a higher Mechanical Index (MI) to generate sufficient contrast, as the microbubbles are less resistant to acoustic pressure.<sup>[2]</sup>

**Q4:** How does the Mechanical Index (MI) affect **Levovist** microbubbles and the contrast-to-tissue ratio?

The Mechanical Index (MI) is a measure of the acoustic power of the ultrasound beam. For microbubble contrast agents, the MI has a significant impact:

- Low MI (<0.3): At low MI values, microbubbles oscillate in a non-linear fashion, which is the basis for contrast-specific imaging modes like harmonic imaging. This minimizes microbubble destruction, but with first-generation agents like **Levovist**, the enhancement may be weak.
- High MI (>0.5): Higher MI values cause the microbubbles to rupture, producing a strong, transient echo enhancement.<sup>[3]</sup> Due to the lower stability of **Levovist**'s air-filled microbubbles, a higher MI is often necessary to achieve a sufficient contrast-to-tissue ratio. However, this also leads to faster clearance of the contrast agent.<sup>[3]</sup>

**Q5:** What is a "bolus injection" and why is it followed by a saline flush?

A bolus injection refers to the rapid intravenous administration of the full dose of the contrast agent. This is typically followed by a saline flush to ensure that the entire bolus of microbubbles is pushed from the administration line into the systemic circulation, maximizing the

concentration of the agent reaching the area of interest and leading to a more uniform enhancement.

## Troubleshooting Guide

### Issue 1: Poor or Weak Contrast Enhancement

#### Possible Causes & Solutions

| Possible Cause                 | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                              |
|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Improper Reconstitution        | Ensure Levovist is reconstituted according to the manufacturer's instructions. Consider using Lactate Ringer's solution or 5% glucose for potentially improved microbubble stability.                                                                                                                                                                                                                                                                                                              |
| Suboptimal Ultrasound Settings | <ul style="list-style-type: none"><li>- Increase Mechanical Index (MI): Levovist often requires a higher MI for adequate enhancement. Incrementally increase the MI and observe the effect on the contrast-to-tissue ratio.</li><li>- Adjust Gain: Increase the gain to amplify the received contrast signal. Be cautious not to introduce excessive noise.</li><li>- Optimize Focus: Ensure the focal zone of the ultrasound beam is positioned at the depth of the region of interest.</li></ul> |
| Low Contrast Agent Dose        | The injected dose may be insufficient for the specific application or animal model. Consider a dose escalation study to determine the optimal concentration for your experiment.                                                                                                                                                                                                                                                                                                                   |
| Rapid Microbubble Clearance    | As a first-generation agent, Levovist has a shorter window of enhancement. Plan your imaging acquisition to coincide with the peak enhancement phase immediately following injection.                                                                                                                                                                                                                                                                                                              |
| Incorrect Injection Technique  | Ensure a rapid bolus injection followed immediately by a saline flush to maximize the delivery of the contrast agent.                                                                                                                                                                                                                                                                                                                                                                              |

## Issue 2: Image Artifacts

### Possible Causes & Solutions

| Artifact Type      | Description                                                                                                                                                                                                                | Mitigation Strategies                                                                                                                                                                                                                                                                                                                                                      |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acoustic Shadowing | A dark region posterior to a structure with high contrast enhancement. This occurs when a high concentration of microbubbles in the near-field attenuates the ultrasound beam, preventing it from reaching deeper tissues. | <ul style="list-style-type: none"><li>- Reduce Contrast Dose: An excessive dose is a common cause.</li><li>- Lower the Mechanical Index (MI): A lower MI will reduce microbubble destruction and the intensity of the near-field signal.</li><li>- Adjust TGC (Time Gain Compensation): Decrease the gain in the near-field to compensate for the strong signal.</li></ul> |
| Blooming           | The contrast effect appears to "spill over" into the surrounding tissues, obscuring anatomical details.                                                                                                                    | <ul style="list-style-type: none"><li>- Decrease Gain: Lower the overall gain to reduce the amplification of the contrast signal.</li><li>- Reduce Contrast Dose: A lower concentration of microbubbles can minimize this effect.</li></ul>                                                                                                                                |
| Reverberation      | Multiple, parallel echoes appearing behind a strong reflector.                                                                                                                                                             | <ul style="list-style-type: none"><li>- Change Transducer Position: Altering the angle of insonation can reduce reverberation artifacts.</li><li>- Use Harmonic Imaging: This mode can help suppress reverberation artifacts.</li></ul>                                                                                                                                    |

## Experimental Protocols

# Representative Protocol for Preclinical Liver Perfusion Study in a Rodent Model

This protocol is a general guideline and should be adapted based on the specific research question, animal model, and available ultrasound equipment.

## 1. Animal Preparation:

- Anesthetize the animal according to your institution's approved protocol.
- Maintain the animal's body temperature.
- Place the animal in a supine position to provide a clear acoustic window to the liver.
- Secure intravenous access (e.g., via the tail vein) with a small-gauge catheter.

## 2. Levovist Preparation:

- Reconstitute **Levovist** immediately before use as per the manufacturer's instructions. A common concentration for preclinical studies is in the range of 100-200 mg/mL.
- Draw the required dose into a syringe. A typical dose for a mouse is in the range of 50-100  $\mu$ L.
- Prepare a separate syringe with 50-100  $\mu$ L of sterile saline for the flush.

## 3. Ultrasound System Setup:

- Select a high-frequency linear transducer appropriate for small animal imaging.
- Choose a contrast-specific imaging mode (e.g., Harmonic Imaging, Pulse Inversion).
- Set the initial Mechanical Index (MI) to a moderate level (e.g., 0.4-0.6) and be prepared to adjust it.
- Optimize the gain, depth, and focus for a clear B-mode image of the liver before contrast injection.
- Have a timer ready to track the different phases of enhancement.

## 4. Image Acquisition:

- Begin recording a video loop of the liver in the contrast imaging mode.
- Inject the **Levovist** bolus rapidly through the intravenous catheter.
- Immediately follow with the saline flush.
- Continue recording for at least 2-3 minutes to capture the arterial, portal venous, and late phases of enhancement.

- Due to **Levovist**'s rapid clearance, consider intermittent scanning after the initial arterial phase to prolong the observation window.

## 5. Data Analysis:

- Use the ultrasound system's software or third-party software to analyze the recorded video loops.
- Draw regions of interest (ROIs) over the liver parenchyma and any specific lesions.
- Generate time-intensity curves (TICs) from the ROIs to quantify perfusion parameters such as:
  - Peak Enhancement
  - Time to Peak
  - Wash-in Rate
  - Wash-out Rate
  - Area Under the Curve

## Data Presentation

### Illustrative Data: Impact of Mechanical Index on Contrast-to-Tissue Ratio

The following table provides illustrative data to demonstrate the expected trend of the contrast-to-tissue ratio (CTR) with varying Mechanical Index (MI) settings when using a first-generation contrast agent like **Levovist**. Note: Actual values will vary depending on the specific experimental conditions.

| Mechanical Index (MI) | Expected Contrast-to-Tissue Ratio (CTR) (dB) | Observations                                                                                                  |
|-----------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| 0.2                   | 5 - 10                                       | Weak enhancement, minimal microbubble destruction.                                                            |
| 0.4                   | 10 - 18                                      | Moderate enhancement, suitable for initial visualization.                                                     |
| 0.6                   | 18 - 25                                      | Strong enhancement, but with noticeable microbubble destruction.                                              |
| 0.8                   | > 25 (initially)                             | Very strong, transient enhancement followed by rapid signal decay due to significant microbubble destruction. |

## Illustrative Data: Effect of Injection Rate on Time to Peak Enhancement

This table illustrates the expected relationship between the injection rate of the contrast agent bolus and the time it takes to reach peak enhancement in the target tissue.

| Injection Rate (mL/s) | Expected Time to Peak (seconds) | Rationale                                                                                         |
|-----------------------|---------------------------------|---------------------------------------------------------------------------------------------------|
| 0.1                   | 20 - 25                         | A slower injection leads to a more gradual increase in contrast concentration and a delayed peak. |
| 0.3                   | 15 - 20                         | A moderate injection rate provides a good balance between bolus integrity and peak timing.        |
| 0.5                   | 10 - 15                         | A rapid injection delivers a concentrated bolus, resulting in a faster time to peak enhancement.  |

## Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low contrast-to-tissue ratio.



[Click to download full resolution via product page](#)

Caption: Key factors affecting **Levovist** contrast enhancement.



[Click to download full resolution via product page](#)

Caption: General workflow for a preclinical perfusion study.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Diagnosis of liver cirrhosis with contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anatoljcardiol.com [anatoljcardiol.com]
- To cite this document: BenchChem. [improving Levovist contrast-to-tissue ratio in ultrasound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238291#improving-levovist-contrast-to-tissue-ratio-in-ultrasound]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)